molecular formula C16H18N2O4S B1202878 2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B1202878
M. Wt: 334.4 g/mol
InChI Key: HSAPLXUGGAVLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a sulfonamide.

Scientific Research Applications

Synthesis and Reactions

  • Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, closely related to 2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide, is an intermediate in the natural synthesis of antimalarial drugs. It is produced through chemoselective monoacetylation of 2-aminophenol, using Novozym 435 as the catalyst. This process has relevance in the production of pharmaceuticals (Magadum & Yadav, 2018).

  • Building Block for Heterocyclic Compounds : The compound serves as a synthon in the synthesis of polyfunctionalized heterocyclic compounds. This includes its use in creating derivatives with varied biological activities (Gouda, 2014).

Pharmacological Aspects

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : Derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide, which is structurally similar to the compound , have been assessed for potential anticancer, anti-inflammatory, and analgesic properties. Certain derivatives with halogens on the aromatic ring exhibited significant activities (Rani, Pal, Hegde, & Hashim, 2014).

  • Glutaminase Inhibitors : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a functional resemblance with the compound, have been synthesized and evaluated as inhibitors of kidney-type glutaminase. This research is pertinent in understanding the therapeutic potential of GLS inhibition (Shukla et al., 2012).

Chemical Synthesis and Characterization

  • Synthesis of Novel Derivatives : Leuckart synthesis pathway has been employed to develop novel derivatives with 2-phenoxy-N-(1-phenylethyl)acetamide nucleus. These derivatives were investigated for cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects. Bromo, tert-butyl, and nitro groups on the phenoxy nucleus enhanced activity (Rani, Pal, Hegde, & Hashim, 2016).

  • Coordination Complexes Construction : Pyrazole-acetamide derivatives have been used to construct novel Co(II) and Cu(II) coordination complexes. These complexes were studied for their structural properties and antioxidant activities (Chkirate et al., 2019).

properties

Product Name

2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C16H18N2O4S/c1-2-12-5-3-4-6-15(12)22-11-16(19)18-13-7-9-14(10-8-13)23(17,20)21/h3-10H,2,11H2,1H3,(H,18,19)(H2,17,20,21)

InChI Key

HSAPLXUGGAVLKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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